![molecular formula C8H15NO2S B14030389 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.27 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both sulfur and nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent to facilitate the cyclization process . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .
Analyse Chemischer Reaktionen
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 2-Thia-3-azaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Thia-3-azaspiro[4.5]decane 2,2-dioxide can be compared with other similar compounds, such as:
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound has a similar spirocyclic structure but includes a hydrochloride group, which may alter its chemical properties and applications.
1-Thia-4-azaspiro[4.5]decane:
The uniqueness of 2-Thia-3-azaspiro[4
Eigenschaften
Molekularformel |
C8H15NO2S |
|---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)7-8(6-9-12)4-2-1-3-5-8/h9H,1-7H2 |
InChI-Schlüssel |
KZDSBYWAHYMLHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CNS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
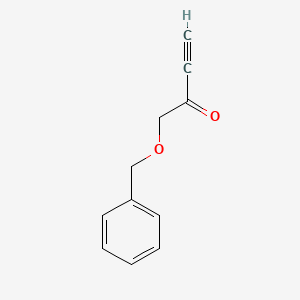

![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)

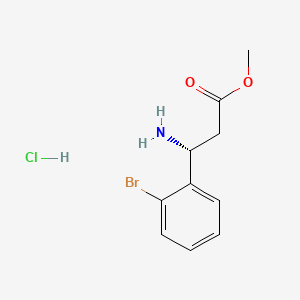
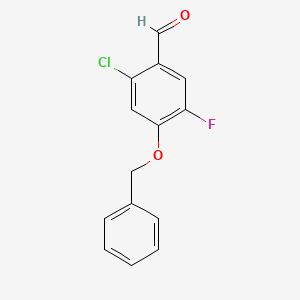

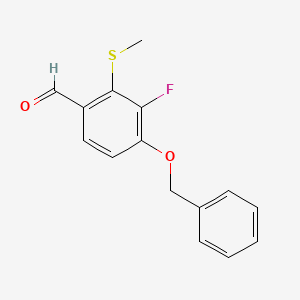

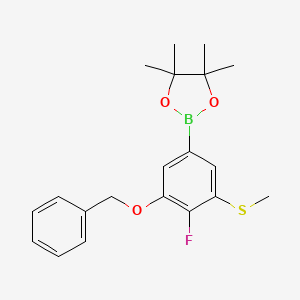

![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

